molecular formula C13H17N B8526546 1-(3-Phenylprop-2-en-1-yl)pyrrolidine CAS No. 79089-39-7

1-(3-Phenylprop-2-en-1-yl)pyrrolidine

Cat. No.: B8526546
CAS No.: 79089-39-7
M. Wt: 187.28 g/mol
InChI Key: JQDDBKPKXAUWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylprop-2-en-1-yl)pyrrolidine is a chemical compound of interest in synthetic organic and medicinal chemistry research. It features a pyrrolidine moiety, a common saturated heterocycle frequently utilized in the design of pharmacologically active molecules due to its contribution to molecular geometry and potential for target engagement . The structure incorporates a phenylpropene chain, offering a conjugated system that can serve as a versatile building block for further chemical derivatization . Researchers are exploring this compound and its structural analogs as valuable scaffolds in various domains. Pyrrolidine derivatives are extensively investigated for their potential anti-inflammatory properties . Furthermore, related chalcone-pyrrolidine hybrid molecules have shown promise in antidiabetic research, demonstrating inhibitory activity against enzymes like α-amylase and α-glucosidase . The structural framework of this compound also makes it a candidate for development in anticancer agent research, with some pyrrolidine-based chalcones exhibiting cytotoxic effects against specific cancer cell lines . In synthetic chemistry, it serves as a key intermediate. Advanced catalytic methods, such as Ti/Mg-catalyzed carbocyclization, can be employed to synthesize complex, heteroatom-containing pyrrolidine derivatives from related allylpropargyl amine precursors, highlighting its utility in constructing structurally diverse compound libraries for drug discovery . This product is strictly for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79089-39-7

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-(3-phenylprop-2-enyl)pyrrolidine

InChI

InChI=1S/C13H17N/c1-2-7-13(8-3-1)9-6-12-14-10-4-5-11-14/h1-3,6-9H,4-5,10-12H2

InChI Key

JQDDBKPKXAUWMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC=CC2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 3 Phenylprop 2 En 1 Yl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3-Phenylprop-2-en-1-yl)pyrrolidine, both 1D (¹H and ¹³C) and 2D NMR experiments are utilized to assign all proton and carbon signals and confirm the connectivity of the cinnamyl and pyrrolidine (B122466) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for this compound are predicted based on established chemical shift values for similar structural motifs. The trans-configuration of the alkene is typically confirmed by a large coupling constant (J ≈ 15-16 Hz) between the vinylic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon. The predicted chemical shifts are based on the hybridization and electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Shift (ppm)Predicted Multiplicity & Coupling (J in Hz)Predicted ¹³C Shift (ppm)
1'CH₂~1.80Multiplet~23.5
2'CH₂~2.55Multiplet~54.2
3'CH₂~2.55Multiplet~54.2
4'CH₂~1.80Multiplet~23.5
1CH₂~3.20Doublet, J ≈ 6.5 Hz~58.0
2CH~6.30Doublet of Triplets, J ≈ 15.8, 6.5 Hz~125.0
3CH~6.55Doublet, J ≈ 15.8 Hz~133.0
4C--~137.0
5, 9CH~7.35Multiplet (Ortho)~126.5
6, 8CH~7.30Multiplet (Meta)~128.6
7CH~7.21Multiplet (Para)~127.5

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. For this compound, key absorptions are expected from C-H, C=C, and C-N bonds. The C=C stretching of the alkene is a particularly diagnostic peak. vscht.cz The trans-disubstituted nature of the double bond is often indicated by a strong C-H out-of-plane bending vibration around 960-975 cm⁻¹. chemguide.co.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it detects vibrations based on changes in polarizability. Non-polar bonds, such as the C=C double bond, often produce strong signals in Raman spectra, which can be useful for confirming the presence of the alkene and aromatic functionalities. unipa.it

Interactive Data Table: Expected Vibrational Frequencies

Wavenumber (cm⁻¹)BondVibrational ModeExpected Intensity
3100-3000C-H (Aromatic, Alkene)StretchingMedium-Weak
2980-2840C-H (Aliphatic)StretchingMedium-Strong
1650-1630C=C (Alkene)StretchingMedium-Weak
1600, 1480C=C (Aromatic)StretchingMedium
1260-1020C-NStretchingMedium
975-960=C-H (trans-Alkene)Out-of-plane BendingStrong
770-730, 710-690C-H (Aromatic)Out-of-plane BendingStrong

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (Formula: C₁₃H₁₇N), the expected monoisotopic mass of the protonated molecular ion [M+H]⁺ is 188.1434 u.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is a reproducible characteristic of the molecular structure. Common fragmentation pathways for this compound would likely involve:

Loss of the pyrrolidine ring: Cleavage of the C-N bond can lead to the formation of a stable cinnamyl cation.

Tropylium ion formation: A characteristic fragment at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is common for compounds containing a benzyl group.

Retro-Diels-Alder (RDA) fragmentation: While less common for this specific structure, fragmentation within the pyrrolidine ring can sometimes occur.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.

This compound contains a phenyl group conjugated with a double bond, forming a styrene-like chromophore. This conjugation results in π → π* electronic transitions, which are expected to produce a strong absorption band in the ultraviolet region. msu.edu The maximum absorption wavelength (λₘₐₓ) is anticipated to be in the range of 245-260 nm, characteristic of this type of conjugated system. msu.edu The presence of the nitrogen atom is unlikely to significantly shift the λₘₐₓ into the visible region, hence the compound is expected to be colorless.

Reaction Chemistry and Mechanistic Investigations of the Pyrrolidine and Phenylprop 2 En 1 Yl Moieties

Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring System

The pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine, is a privileged scaffold in organic chemistry. masterorganicchemistry.com Its reactivity is centered around the nucleophilic and basic nature of the nitrogen atom and the potential for the ring structure to undergo cleavage or rearrangement under specific conditions.

Substitution Reactions and Derivatization at Nitrogen

The lone pair of electrons on the pyrrolidine nitrogen atom makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity allows for straightforward derivatization at the nitrogen center. Common substitution reactions include alkylation and acylation. nih.gov

Alkylation with alkyl halides proceeds via a standard SN2 mechanism, leading to the formation of quaternary ammonium (B1175870) salts upon further reaction. nih.gov Acylation with acyl halides or anhydrides provides the corresponding N-acylpyrrolidines. These reactions are fundamental in modifying the electronic and steric properties of the pyrrolidine moiety for various applications.

The basicity of the pyrrolidine nitrogen is characteristic of a dialkyl amine and is a key factor in its role as an organocatalyst. libretexts.org The pKa of the conjugate acid of pyrrolidine is approximately 11.3, making it a moderately strong base. nih.gov This basicity can be modulated by the introduction of substituents on the ring.

Ring Opening and Rearrangement Pathways

While the pyrrolidine ring is generally stable, it can undergo ring-opening reactions under specific catalytic conditions. For instance, the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine has been achieved using a combination of a Lewis acid and photoredox catalysis. libretexts.org Such strategies for the deconstructive functionalization of unstrained cyclic amines are an emerging area of synthetic chemistry. nih.gov

Rearrangement reactions of the pyrrolidine ring itself are less common than those of more strained aza-heterocycles like azetidines. However, synthetic strategies involving the contraction of larger rings, such as pyridines, can lead to the formation of functionalized pyrrolidine derivatives. nih.gov For example, a photo-promoted ring contraction of pyridines with silylborane affords pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov

Chemical Transformations of the Phenylprop-2-en-1-yl (Cinnamyl) Group

The cinnamyl group offers multiple sites for chemical modification: the olefinic double bond and the aromatic phenyl ring. These sites can be functionalized through a variety of reactions, leading to a diverse array of derivatives.

Olefinic Functionalization (e.g., Hydrogenation, Epoxidation, Dihydroxylation)

The carbon-carbon double bond in the cinnamyl group is susceptible to a range of addition reactions.

Hydrogenation: The selective hydrogenation of the olefinic double bond without affecting the phenyl ring is a common transformation. This can be achieved using various catalytic systems, often employing transition metals like palladium or platinum. The reaction yields 1-(3-phenylpropyl)pyrrolidine.

Epoxidation: The double bond can be converted to an epoxide, a versatile synthetic intermediate. This is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting 1-((2,3-epoxy-3-phenylpropyl))pyrrolidine can undergo further nucleophilic ring-opening reactions. The autoxidation of cinnamyl alcohol, a related compound, has been shown to produce an epoxy cinnamyl alcohol. libretexts.org

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This transformation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4). libretexts.org The Upjohn dihydroxylation, which uses a catalytic amount of OsO4 with a co-oxidant like N-methylmorpholine N-oxide (NMO), provides a method for syn-dihydroxylation. nih.gov For asymmetric synthesis, the Sharpless asymmetric dihydroxylation, employing a chiral ligand, can be used to produce enantiomerically enriched diols. wikipedia.orgunipa.it

Table 1: Olefinic Functionalization Reactions of the Cinnamyl Group

ReactionReagentsProduct
HydrogenationH2, Pd/C1-(3-Phenylpropyl)pyrrolidine
Epoxidationm-CPBA1-((2,3-Epoxy-3-phenylpropyl))pyrrolidine
DihydroxylationOsO4, NMO1-(3-Phenyl-2,3-dihydroxypropyl)pyrrolidine

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the cinnamyl group can undergo both electrophilic and nucleophilic substitution reactions, although the latter generally requires specific activation.

Electrophilic Aromatic Substitution: The cinnamyl group is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. This is due to the electron-donating nature of the alkyl chain, which stabilizes the arenium ion intermediate formed during the reaction. wikipedia.orgchemistrysteps.com

Nitration: Nitration of cinnamyl derivatives, typically using a mixture of nitric acid and sulfuric acid, yields a mixture of ortho- and para-nitro substituted products. masterorganicchemistry.com

Halogenation: Halogenation, for instance with bromine in the presence of a Lewis acid catalyst, also results in substitution at the ortho and para positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are also directed to the ortho and para positions. wikipedia.org However, these reactions can be complicated by the reactivity of the alkene, which can also react with the electrophile.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the phenyl ring of 1-(3-phenylprop-2-en-1-yl)pyrrolidine is generally challenging due to the electron-rich nature of the aromatic ring. For SNAr to occur, the ring typically needs to be activated by the presence of strong electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions to the leaving group (often a halide). libretexts.org In such activated systems, a nucleophile can displace the leaving group via an addition-elimination mechanism, proceeding through a resonance-stabilized Meisenheimer complex. libretexts.org While there are no direct reports of SNAr on the unsubstituted phenyl ring of the title compound, it is conceivable that if the phenyl ring were appropriately substituted with electron-withdrawing groups, it would become susceptible to nucleophilic attack.

Catalytic Applications Employing Pyrrolidine Derivatives as Ligands or Organocatalysts

Pyrrolidine and its derivatives are widely utilized as ligands for transition metals and as organocatalysts in asymmetric synthesis. masterorganicchemistry.com The pyrrolidine scaffold's stereochemical properties and the nucleophilicity of the nitrogen atom are central to its catalytic activity.

Chiral pyrrolidine-based catalysts are particularly effective in a variety of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The catalytic cycle often involves the formation of an enamine or iminium ion intermediate through the reaction of the pyrrolidine nitrogen with a carbonyl compound. This intermediate then reacts with the other substrate, and the chiral environment provided by the pyrrolidine catalyst directs the stereochemical outcome of the reaction.

The specific compound, this compound, and its derivatives can also be envisioned as ligands in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the cinnamyl group can potentially participate in π-coordination or be modified to include other donor atoms, creating multidentate ligands.

Design and Synthesis of Chiral Pyrrolidine-Based Ligands for Asymmetric Metal Catalysis

The pyrrolidine scaffold is a fundamental structural motif in the design of chiral ligands for asymmetric metal catalysis. nih.gov Its rigid five-membered ring structure provides a well-defined stereochemical environment that can effectively influence the selectivity of metal-catalyzed reactions. nih.gov The design of these ligands often involves creating C2-symmetric structures, a principle that has proven highly successful in achieving high levels of enantiocontrol. nih.govacs.orgresearchgate.net However, non-symmetrical ligands have also demonstrated significant success, in some cases outperforming their symmetric counterparts. nih.govresearchgate.net

The synthesis of these ligands is a critical aspect of developing new catalytic systems. A common strategy involves modifying readily available chiral precursors from the "chiral pool," such as the amino acid proline. nih.govbohrium.com For instance, proline and its derivatives are versatile starting materials for creating chiral ligands used in the construction of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), which can serve as heterogeneous catalysts for asymmetric transformations. bohrium.com

One effective synthetic route to chiral pyrrolidine derivatives is the 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles. metu.edu.tr This method is highly atom-economical and can generate multiple stereocenters in a single step. metu.edu.tr Researchers have successfully synthesized pyridinyl-substituted pyrrolidines using this approach, employing chiral catalysts composed of silver or copper salts complexed with amino alcohol-type ligands. metu.edu.tr

Another powerful strategy involves the de novo synthesis from simple hydrocarbons through sequential C(sp³)–H amination reactions. For example, a rhodium(II)-catalyzed asymmetric nitrene C–H insertion can establish the first stereocenter, followed by a palladium-catalyzed intramolecular C–H amination to close the pyrrolidine ring, yielding enantioenriched 2,5-disubstituted pyrrolidines. acs.org

Mechanistic investigations into the synthesis of the pyrrolidine ring itself, such as the copper-catalyzed intramolecular C–H amination of N-fluoride amides, provide crucial insights for optimizing reaction conditions and catalyst design. nih.govacs.org These studies help elucidate the catalytic cycle, often involving Cu(I)/Cu(II) pathways, and the role of various components like the ligand and the halide group in the starting material. nih.govacs.org

The versatility of the pyrrolidine scaffold allows for extensive modification to fine-tune the steric and electronic properties of the resulting ligand. For example, C2-symmetric 2,5-diarylpyrrolidines have been synthesized and incorporated into gold(I) complexes. nih.gov These catalysts create a defined chiral binding pocket that directs the enantioselective folding of substrates in reactions like intramolecular [4+2] cycloadditions, as revealed by DFT calculations. nih.gov

Table 1: Examples of Chiral Pyrrolidine-Based Ligands and Their Application in Asymmetric Metal Catalysis

Ligand TypeMetalReaction TypeKey Findings
FAM LigandsAg(I), Cu(II), Zn(II)1,3-Dipolar CycloadditionSynthesis of pyridinyl substituted pyrrolidines; Silver-based catalyst showed the best performance with up to 94% yield and 48% ee. metu.edu.tr
2,5-DiarylpyrrolidineAu(I)Intramolecular [4+2] CycloadditionCreation of a chiral binding pocket, leading to high enantioselectivity through non-covalent interactions. nih.gov
PhosphoramiditesPd(0)[3+2] CycloadditionsHighly efficient for trimethylenemethane cycloadditions. acs.org
Proline-based linkersCo(II)Construction of MOFsResulting frameworks are potential materials for enantioselective adsorption and asymmetric catalysis. bohrium.com

Pyrrolidine as an Organocatalyst in Asymmetric Organic Transformations

The use of the chiral pyrrolidine motif, particularly derived from the amino acid L-proline, marked a significant breakthrough in the field of asymmetric organocatalysis. nih.govacs.orgdoaj.org This development established a third pillar of catalysis, alongside metal- and biocatalysis. nih.gov Pyrrolidine-based organocatalysts typically operate through aminocatalysis, activating substrates by forming nucleophilic enamine or electrophilic iminium ion intermediates. nih.govresearchgate.net

The seminal work by List, Barbas, and MacMillan around the year 2000 demonstrated that L-proline and simple imidazolidinones could catalyze intermolecular aldol and Diels-Alder reactions with significant enantioselectivities. nih.govdoaj.org This sparked extensive research into modifying the basic pyrrolidine structure to enhance catalytic efficiency and expand the scope of applicable reactions. nih.gov A major advancement came in 2005 with the development of diarylprolinol silyl (B83357) ethers, which proved to be exceptionally effective for the asymmetric functionalization of aldehydes. nih.govdoaj.orgnih.gov

The mechanism of pyrrolidine-catalyzed reactions has been a subject of detailed investigation. For instance, in the Michael addition of ketones to nitroolefins, the catalyst forms an enamine with the ketone. This enamine then attacks the nitroolefin in a stereocontrolled manner, dictated by the steric environment of the catalyst, before the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst. acs.orgnih.gov Kinetic studies have revealed that the rate-limiting step can vary depending on the specific catalyst and substrates, ranging from enamine formation to the reaction with the electrophile or the final hydrolysis step. nih.gov

The modular design of pyrrolidine organocatalysts allows for systematic tuning of their properties. The "click" chemistry approach, for example, has been used to rapidly synthesize libraries of pyrrolidine-triazole conjugates. acs.org This method facilitates the discovery of catalysts with high reactivity and stereoselectivity for specific reactions, such as the Michael addition of cyclohexanone (B45756) to nitrostyrenes, achieving up to 96% ee and 99:1 diastereomeric ratio. acs.org Other modifications include incorporating bulky substituents, such as a 2,2-disubstituted-1,3-dioxolan-4-yl moiety, to create a more demanding steric environment, leading to enantioselectivities up to 85% ee in Michael additions. nih.gov Bifunctional catalysts, which combine the pyrrolidine's secondary amine with a hydrogen-bond donor like a camphor (B46023) moiety or a trifluoromethanesulfonamide (B151150) group, have also been designed to synergistically activate both the nucleophile and the electrophile. nih.gov

Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Reactions

Catalyst TypeReactionSubstratesSolventYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
Pyrrolidine-triazole conjugate (CP-7)Michael AdditionCyclohexanone, NitrostyrenesNot specifiedup to 10099:1up to 96
2-(1,3-dioxolan-4-yl)pyrrolidine (OC4)Michael AdditionPropanal, (E)-β-NitrostyreneMethylcyclohexane8792:885
Proline-based TripeptideMichael AdditionCyclic ketones, Aromatic nitroalkenes"On water"GoodGoodup to 70
Pyrrolidine-oxadiazolone conjugateAldol CondensationAromatic aldehydes, KetonesNot specifiedNot specified97:3>99.9

Mechanistic Insights into Biological Activities of Pyrrolidine Derivatives

Enzyme Inhibition Mechanisms and Specificity

Pyrrolidine (B122466) derivatives have been identified as potent inhibitors of a wide range of enzymes through various mechanisms. Their structural diversity allows for specific interactions with the active sites of these enzymes, leading to the modulation of key biological pathways.

Carbohydrate Metabolism Enzymes (α-Amylase, α-Glucosidase, DPP-4)

Derivatives of the pyrrolidine scaffold are significant in the management of diabetes by inhibiting enzymes crucial for carbohydrate metabolism. nih.gov By targeting α-amylase and α-glucosidase, these compounds can delay the breakdown of complex carbohydrates into glucose, thereby reducing post-meal blood sugar spikes. nih.gov Similarly, inhibition of dipeptidyl peptidase-IV (DPP-4) enhances the action of incretin (B1656795) hormones, which regulate glucose homeostasis by increasing insulin (B600854) secretion and reducing glucagon (B607659) levels. researchgate.net

Research has shown that N-acetylpyrrolidine derivatives can inhibit both α-glucosidase and α-amylase through a mixed-type inhibition mechanism. mui.ac.ir This indicates they can bind to both the free enzyme and the enzyme-substrate complex. mui.ac.ir Certain pyrrolidine-chalcone hybrids have also demonstrated potent dual inhibition of these enzymes, with many compounds showing greater activity than the standard drug, acarbose. nih.gov In the case of DPP-4, various methanoprolinenitrile and pyrrolidine carbonitrile derivatives have been developed as highly potent inhibitors. researchgate.net

Table 1: Inhibitory Activity of Pyrrolidine Derivatives on Carbohydrate Metabolism Enzymes

Compound Class Enzyme Compound Example IC₅₀ Value Reference
N-acetylpyrrolidine α-Glucosidase Compound 4a 0.52 ± 0.02 mM mui.ac.ir
N-acetylpyrrolidine α-Glucosidase Compound 4b 1.64 ± 0.08 mM mui.ac.ir
Pyrrolidine-chalcone α-Amylase Compound 3 14.61 ± 0.12 µM nih.gov
Pyrrolidine-chalcone α-Amylase Compound 8 18.10 ± 0.34 µM nih.gov
Pyrrolidine-chalcone α-Glucosidase Compound 3 25.38 ± 2.09 µM nih.gov
Pyrrolidine-chalcone α-Glucosidase Compound 10 44.21 ± 2.42 µM nih.gov
N-Boc proline amide α-Amylase 4-methoxy analogue 3g 26.24 µg/mL nih.gov
N-Boc proline amide α-Glucosidase 4-methoxy analogue 3g 18.04 µg/mL nih.gov

Proteolytic Enzymes (MMPs, NAAA)

Pyrrolidine derivatives also exhibit inhibitory activity against proteolytic enzymes. A key target in this class is N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase that degrades the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). nih.gov Pharmacological inhibition of NAAA raises PEA levels, offering therapeutic benefits for inflammation and pain. nih.govrsc.org

Studies on pyrrolidine amide derivatives have identified several potent NAAA inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that small, lipophilic substituents on the phenyl ring are preferred for potency. nih.gov Kinetic analyses and dialysis experiments have shown that these compounds, such as the representative inhibitor 4g, act via a reversible and competitive mechanism. nih.govrsc.org This means they compete with the natural substrate for binding to the enzyme's active site but can be displaced. nih.gov

Table 2: Inhibitory Activity of Pyrrolidine Derivatives on NAAA

Compound Class Compound Example Inhibition Mechanism IC₅₀ Value Reference
Pyrrolidine Amide Compound 4g Reversible, Competitive Low micromolar nih.gov
1-pentadecanyl-carbonyl pyrrolidine Compound 1 Not specified 25.01 ± 5.70 µM semanticscholar.org
1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine Compound 16 Reversible, Competitive 2.12 ± 0.41 µM semanticscholar.org

Other Enzyme Systems (e.g., DHFR, COX, 5-LOX, AChE, BChE, nNOS, AAC(6')-Ib, DNA Gyrase, Topoisomerase IV, Autotaxin)

The broad applicability of the pyrrolidine scaffold is further demonstrated by its activity against a diverse array of other enzyme systems.

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial agents. nih.govnih.gov Pyrrolopyrimidines and 1,2,4-oxadiazole/pyrrolidine hybrids have been developed as potent, dual-target inhibitors. nih.govnih.govnih.gov For instance, certain 1,2,4-oxadiazole/pyrrolidine hybrids show inhibitory concentrations (IC₅₀) against E. coli DNA gyrase that are comparable to the standard inhibitor novobiocin. nih.govnih.gov Docking studies support the potential of these compounds to effectively bind to the active sites of both enzymes. nih.gov

Acetylcholinesterase (AChE): Some pyrrolidine derivatives, such as those incorporating a 3-amido-9-ethylcarbazole structure, have shown AChE inhibition activity, which is relevant for conditions like Alzheimer's disease. mui.ac.irnih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Pyrrolidine derivatives have been investigated as anti-inflammatory agents through the inhibition of COX enzymes. researchgate.net A hybrid molecule combining a pyrrole (B145914) ring with a cinnamic moiety, structurally related to 1-(3-Phenylprop-2-en-1-yl)pyrrolidine, was found to be a moderate inhibitor of soybean lipoxygenase (a model for human 5-LOX). mdpi.com

Table 3: Inhibitory Activity of Pyrrolidine Derivatives on Other Enzymes

Compound Class Enzyme Compound Example IC₅₀ Value Reference
1,2,4-oxadiazole/pyrrolidine hybrid E. coli DNA Gyrase Compound 16 180 nM nih.gov
1,2,4-oxadiazole/pyrrolidine hybrid E. coli DNA Gyrase Compound 17 210 nM nih.gov
1,2,4-oxadiazole/pyrrolidine hybrid E. coli Topoisomerase IV Compound 17 13 µM nih.gov
N-phenylpyrrolamide E. coli DNA Gyrase - 2–20 nM rsc.org
Pyrrole-cinnamic hybrid Soybean Lipoxygenase Compound 6 38 µM mdpi.com

Receptor Binding and Modulation Mechanisms

In addition to enzyme inhibition, pyrrolidine derivatives are crucial in modulating the activity of various cell surface and intracellular receptors. Their three-dimensional structure allows for precise interactions that can either block (antagonize) or enhance (agonize) receptor function.

Chemokine Receptor Antagonism (e.g., CXCR4)

The chemokine receptor CXCR4 plays a significant role in cancer metastasis, HIV infection, and inflammatory diseases. nih.govnih.gov Pyrrolidine-based compounds have been designed as potent CXCR4 antagonists. nih.govnih.gov These antagonists function by binding to the CXCR4 receptor, thereby preventing its interaction with its natural ligand, CXCL12. nih.gov This blockade disrupts the downstream signaling pathways that promote cell migration and proliferation. nih.gov

For example, a specific pyrrolidine derivative, compound 46, demonstrated a strong binding affinity for the CXCR4 receptor, competitively displacing a fluorescent antibody. nih.gov This binding effectively inhibited CXCL12-induced signaling, as evidenced by a reduction in cytosolic calcium flux and significant mitigation of cancer cell migration in a transwell invasion assay. nih.govnih.gov

Table 4: Activity of Pyrrolidine-Based CXCR4 Antagonists

Compound Assay Activity (IC₅₀) Effect Reference
Compound 46 CXCR4 Receptor Binding 79 nM Potent binding affinity nih.govnih.gov
Compound 46 CXCL12-induced Ca²⁺ flux 0.25 nM Inhibition of signaling nih.govnih.gov
Compound 51a CXCR4 Receptor Binding 79 nM Excellent binding affinity nih.gov

Neurotransmitter Receptor Interactions (e.g., GABA Receptors) and Signaling Pathways

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are key targets for drugs treating conditions like anxiety and epilepsy. jptcp.comyoutube.com Pyrrolidine derivatives have been designed to modulate GABAergic activity, primarily by inhibiting GABA transport proteins (GATs). nih.gov GATs are responsible for removing GABA from the synaptic cleft, and their inhibition leads to increased GABA availability and enhanced inhibitory neurotransmission. wikipedia.org

Structure-activity relationship studies of 2-substituted pyrrolidine-2-yl-acetic acid derivatives have identified compounds with significant potency and selectivity for different GABA transporter subtypes (mGAT1-mGAT4). nih.gov For example, the racemate rac-(u)-13c showed high potency for the mGAT1 transporter, while another derivative, rac-(u)-13d, exhibited high potency at mGAT4. nih.gov These findings highlight the potential to develop subtype-selective GABA uptake inhibitors based on the pyrrolidine scaffold. Molecular docking studies are often used to understand the binding interactions between these pyrrolidine derivatives and the GABA receptor. jptcp.com

Identification and Validation of Molecular Targets through Biochemical Assays

The identification and subsequent validation of molecular targets are pivotal steps in elucidating the mechanism of action of any biologically active compound. For a novel substance like this compound, this process would involve a series of biochemical assays designed to pinpoint its specific interactions with cellular components, thereby revealing its potential therapeutic or toxic effects. Although specific studies on the molecular targets of this compound are not available in the current scientific literature, a general framework for how such investigations are typically conducted for new chemical entities can be described.

The initial phase of target identification often involves broad screening approaches to narrow down the potential interacting partners from the vast array of proteins and other macromolecules in a biological system. These methods can include affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from a cell lysate, or activity-based protein profiling, which uses reactive probes to label and identify enzymes that interact with the compound.

Once a potential target or a set of targets is identified, a variety of biochemical assays are employed to validate these interactions and to quantify the compound's effect on the target's function. These assays are crucial for confirming a direct and specific interaction and for understanding the functional consequences of this binding.

A common approach is to use enzyme inhibition assays, especially if the target is an enzyme. These assays measure the rate of the enzymatic reaction in the presence and absence of the investigational compound. From this data, key parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined, which indicates the concentration of the compound required to reduce the enzyme's activity by 50%. Different assay formats can be utilized, including colorimetric, fluorometric, or luminescent methods, depending on the nature of the enzyme and its substrate.

For non-enzymatic targets, such as receptors or ion channels, binding assays are fundamental. Radioligand binding assays, for example, use a radioactively labeled version of a known ligand for the target to compete with the test compound. The ability of the new compound to displace the radioligand provides a measure of its binding affinity, often expressed as the inhibition constant (Kᵢ).

Surface plasmon resonance (SPR) is another powerful biophysical technique that can provide real-time data on the binding kinetics and affinity between a compound and its target. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding events are detected as changes in the refractive index at the sensor surface, allowing for the determination of association and dissociation rate constants.

Isothermal titration calorimetry (ITC) is a further method used to directly measure the heat changes that occur upon binding of a compound to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) changes.

The table below summarizes some of the common biochemical assays that would be hypothetically employed to identify and validate the molecular targets of a compound like this compound.

Assay TypePrincipleKey Parameters MeasuredPurpose
Enzyme Inhibition Assay Measures the effect of the compound on the rate of an enzymatic reaction.IC₅₀, KᵢTo determine if the compound inhibits a specific enzyme and to quantify its potency.
Radioligand Binding Assay Measures the ability of the compound to displace a radioactively labeled ligand from its target receptor.Kᵢ, BₘₐₓTo determine the binding affinity of the compound to a specific receptor.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index upon binding of the compound to an immobilized target.Kₐ, Kₔ, KₒTo measure the real-time kinetics and affinity of the compound-target interaction.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of the compound to its target.Kₐ, ΔH, ΔSTo provide a complete thermodynamic profile of the binding interaction.
Affinity Chromatography The compound is immobilized and used as bait to capture interacting proteins from a cell extract.N/ATo identify potential binding partners of the compound.
Activity-Based Protein Profiling (ABPP) Uses chemical probes to covalently label the active sites of enzymes that interact with the compound.N/ATo identify the enzyme targets of the compound in a complex biological sample.

Following the initial in vitro characterization, further validation would typically proceed to cell-based assays and eventually to in vivo models to confirm that the interaction with the identified molecular target translates into the desired biological effect in a more complex physiological context.

Emerging Research Directions and Advanced Applications of Pyrrolidine Derivatives

Integration of Pyrrolidine (B122466) Scaffolds in Advanced Material Science and Nanotechnology

The integration of heterocyclic compounds into functional materials is a rapidly expanding field, and pyrrolidine derivatives offer unique advantages due to their chemical stability and synthetic accessibility. While research on 1-(3-Phenylprop-2-en-1-yl)pyrrolidine itself in materials is nascent, the broader class of pyrrolidine-containing polymers and nanomaterials highlights a clear path for future applications.

Pyrrolidine moieties are being incorporated into polymer chains to create advanced materials with tailored properties. These functionalized polymers can be used in a variety of applications, from industrial processing aids to sophisticated biomedical systems. researchgate.net For instance, pyrrolidine-functionalized resins have been developed as heterogeneous catalysts for aqueous reactions, demonstrating the scaffold's utility in creating stable and reusable catalytic systems. mdpi.com The incorporation of pyrrolidine can enhance a polymer's interaction with other substances, a property leveraged in the development of drug carriers for gene therapy. nih.gov

In nanotechnology, porous organic polymers (POPs) built with pyrrolidine-based chiral units are emerging as ideal nanoreactors for asymmetric catalysis. rsc.org The inherent porosity and tunable nature of these materials allow for the creation of catalytic sites that are uniformly distributed and highly accessible. rsc.org For a molecule like this compound, the phenylprop-2-en-1-yl (cinnamyl) group could offer additional functionality. Its conjugated π-system could be exploited in organic electronics, potentially serving as a building block for organic semiconductors or molecular wires. wikipedia.org Furthermore, the alkene component of the cinnamyl group provides a reactive handle for polymerization or for grafting the molecule onto surfaces of nanoparticles, creating functionalized nanomaterials for sensing or targeted delivery applications.

Table 1: Potential Applications of Pyrrolidine Scaffolds in Material Science


Application AreaRole of Pyrrolidine ScaffoldPotential Contribution of this compound
Heterogeneous CatalysisProvides a stable, recyclable support and active catalytic site. mdpi.comCan be immobilized on polymer resins or silica (B1680970) supports for use in flow chemistry and reusable catalytic systems.
Porous Organic Polymers (POPs)Serves as a chiral building block to create asymmetric catalytic nanoreactors. wikipedia.orgCould be used as a monomer in the synthesis of chiral POPs for enantioselective separations or catalysis.
Biomedical PolymersForms part of cationic polymers used as non-viral vectors for gene delivery. rsc.orgThe lipophilic cinnamyl group could enhance cell membrane permeability in drug or gene delivery systems.
Organic ElectronicsActs as a structural component in conjugated polymers. pnnl.govThe conjugated system of the cinnamyl group could facilitate charge transport in organic semiconductor materials.

Innovations in Synthetic Methodologies and Catalyst Design for Pyrrolidine Systems

The synthesis of substituted pyrrolidines is a central theme in organic chemistry, driven by their importance as "privileged scaffolds" in medicinal chemistry and organocatalysis. nih.govresearchgate.netacs.org Modern synthetic chemistry has moved beyond classical methods to embrace innovative, more efficient strategies for constructing these valuable rings with high levels of stereocontrol. nih.gov

Recent advances focus on catalytic asymmetric methods that allow for the enantioselective synthesis of complex pyrrolidine structures. nih.gov Techniques such as the 1,3-dipolar cycloaddition of azomethine ylides, asymmetric "clip-cycle" synthesis via aza-Michael cyclization, and catalytic deprotonation followed by ring expansion provide powerful tools for accessing diverse pyrrolidine derivatives. whiterose.ac.uknih.govacs.org Multicomponent reactions, where three or more reactants combine in a single operation, have also emerged as a highly efficient strategy for generating molecular complexity and synthesizing polysubstituted pyrrolidines. researchgate.net

In the context of this compound, its synthesis would typically involve the N-alkylation of pyrrolidine with a cinnamyl halide or a related electrophile. However, these innovative methodologies offer pathways to more complex analogues bearing multiple stereocenters.

The pyrrolidine ring is the core of some of the most powerful organocatalysts ever developed, stemming from the pioneering use of the amino acid L-proline in asymmetric aldol (B89426) reactions. nih.govmdpi.com The design of new pyrrolidine-based catalysts involves modifying the basic scaffold to fine-tune steric and electronic properties, thereby enhancing reactivity and selectivity. nih.govbenthamdirect.com Introducing substituents at various positions on the ring can create a well-defined chiral pocket that controls the approach of substrates. nih.govrsc.org The N-substituent, in this case the 3-phenylprop-2-en-1-yl group, plays a crucial role in modulating the catalyst's properties. It can influence solubility, steric hindrance around the nitrogen atom, and potentially engage in non-covalent interactions (e.g., π-π stacking) with substrates, which can be critical for achieving high stereoselectivity. nih.gov

Table 2: Modern Synthetic Strategies for Pyrrolidine Derivatives


MethodologyDescriptionKey AdvantagesReference
Asymmetric 1,3-Dipolar CycloadditionReaction of an azomethine ylide with a dipolarophile (e.g., an alkene) to form a five-membered ring.High stereocontrol, access to densely functionalized pyrrolidines.[2, 31]
Catalytic Asymmetric 'Clip-Cycle' SynthesisAn alkene metathesis reaction followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral acid.Modular, provides access to 2,2- and 3,3-disubstituted and spiro-pyrrolidines with high enantioselectivity. researchgate.net
Dehydrogenative AromatizationCatalytic conversion of pyrrolidines into the corresponding pyrroles using a borane (B79455) catalyst.Allows pyrrolidines to serve as stable synthons for pyrroles, which can be "unmasked" late in a synthesis. rsc.org
Multicomponent Reactions (MCRs)One-pot reactions where three or more starting materials react to form a single product.High atom economy, operational simplicity, and rapid generation of molecular diversity.

Exploration of Bio-Inspired Catalysis and Biomimetic Systems

Nature provides the ultimate blueprint for efficient and selective catalysis. Enzymes achieve remarkable rate accelerations and specificities under mild conditions, a feat that synthetic chemists strive to emulate. pnnl.gov Bio-inspired catalysis seeks to incorporate principles learned from biological systems into the design of synthetic catalysts. pnnl.gov The pyrrolidine scaffold, being the core of proline, is a natural starting point for this endeavor.

The field of organocatalysis, particularly with proline and its derivatives, is fundamentally bio-inspired, mimicking the enamine/iminium activation mechanisms used by aldolase (B8822740) enzymes. mdpi.com Researchers are designing more sophisticated pyrrolidine-based catalysts that replicate key features of enzyme active sites, such as hydrogen-bonding networks and defined steric environments, to enhance catalytic performance. nih.govacs.org The development of catalysts that can operate in water, the solvent of life, is a significant goal in this area. researchgate.netmdpi.com

Biomimetic synthesis involves designing a synthetic route that mimics a proposed biosynthetic pathway in nature. researchgate.netnih.gov This approach can provide efficient and novel ways to construct complex natural products and their analogues. For instance, biomimetic strategies have been developed for the synthesis of various pyrrolidine alkaloids. researchgate.netnih.gov Other work has focused on designing pyrrolidine-containing molecules that mimic the structure and function of natural biomolecules, such as sphingolipids, to create new therapeutic agents. nih.gov The structure of this compound, combining a natural product scaffold (pyrrolidine) with a cinnamyl moiety also found in nature (e.g., in cinnamaldehyde), makes it an interesting candidate for applications in biomimetic systems, potentially as a probe or modulator of biological processes involving related natural structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Phenylprop-2-en-1-yl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution. For example, reacting pyrrolidine with 3-phenylpropenyl bromide in dimethylformamide (DMF) under reflux (150°C) with potassium carbonate as a base. Monitor progress via TLC (hexane:ethyl acetate, 3:1). After 20 hours, cool the mixture, extract with ethyl acetate, wash with ammonium chloride, dry over MgSO₄, and purify via column chromatography .
  • Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) can reduce reaction time. Catalysts like Pd(PPh₃)₄ may enhance selectivity in coupling reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?

  • Techniques :

  • ¹H NMR : Look for pyrrolidine ring protons (δ 1.96–3.30 ppm, multiplet) and propenyl doublet signals (δ 6.75–7.61 ppm). Aromatic protons from the phenyl group appear as multiplets (δ 7.29–7.61 ppm) .
  • IR : Stretching vibrations for C=C (1600–1680 cm⁻¹) and pyrrolidine C-N (1200–1250 cm⁻¹) .
  • Elemental Analysis : Validate %N content (theoretical: ~7.99%) to confirm purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas (e.g., N₂) to prevent hygroscopic degradation .
  • Dispose of waste via approved chemical disposal services, adhering to local regulations .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and experimental reaction outcomes?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers.
  • Cross-validate with experimental data (e.g., kinetic studies) to refine transition states. ICReDD’s integrated computational-experimental workflows can accelerate this process .
    • Example : If a side product forms unexpectedly, molecular dynamics simulations can reveal steric or electronic factors favoring alternative pathways .

Q. What strategies mitigate instability issues during storage or catalytic applications?

  • Solutions :

  • Stabilize via salt formation (e.g., hydrochloride salts) to reduce reactivity.
  • Use antioxidants (e.g., BHT) in storage solutions to prevent propenyl double bond oxidation .
  • For catalytic applications, encapsulate the compound in silica matrices (e.g., Fe₂O₃@SiO₂) to enhance thermal stability .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological or catalytic roles?

  • Methodology :

  • Synthesize derivatives with modified phenyl or pyrrolidine substituents (e.g., electron-withdrawing groups).
  • Test activity in target systems (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP).
  • Docking studies using crystallographic protein data (e.g., PDB entries) can predict binding modes .

Q. What experimental designs address low yields in multi-step syntheses involving this compound?

  • Optimization :

  • Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading).
  • Implement flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) .
  • Monitor intermediates via inline FTIR or HPLC to identify bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.